3,5-Diamino-6-chloropyrazine-2-carbohydrazide

ENaC blocker Amiloride analog Structure-Activity Relationship

3,5-Diamino-6-chloropyrazine-2-carbohydrazide (CAS 6015-74-3) is a heterocyclic small molecule belonging to the 3,5-diamino-6-chloropyrazine chemical class, characterized by a pyrazine ring with amino substituents at positions 3 and 5, a chlorine at position 6, and a carbohydrazide moiety at position 2. It is structurally related to the epithelial sodium channel (ENaC) blocker amiloride, but the replacement of the characteristic acylguanidine group with a carbohydrazide confers distinct chemical properties and a unique reactivity profile.

Molecular Formula C5H7ClN6O
Molecular Weight 202.60 g/mol
CAS No. 6015-74-3
Cat. No. B13878368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-6-chloropyrazine-2-carbohydrazide
CAS6015-74-3
Molecular FormulaC5H7ClN6O
Molecular Weight202.60 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)N)N)C(=O)NN
InChIInChI=1S/C5H7ClN6O/c6-2-4(8)11-3(7)1(10-2)5(13)12-9/h9H2,(H,12,13)(H4,7,8,11)
InChIKeyNEZIXHJJWOFFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-6-chloropyrazine-2-carbohydrazide Procurement Guide: Core Identification and Comparator Landscape


3,5-Diamino-6-chloropyrazine-2-carbohydrazide (CAS 6015-74-3) is a heterocyclic small molecule belonging to the 3,5-diamino-6-chloropyrazine chemical class, characterized by a pyrazine ring with amino substituents at positions 3 and 5, a chlorine at position 6, and a carbohydrazide moiety at position 2 . It is structurally related to the epithelial sodium channel (ENaC) blocker amiloride, but the replacement of the characteristic acylguanidine group with a carbohydrazide confers distinct chemical properties and a unique reactivity profile [1]. The compound is cataloged in major chemogenomics databases (ChEMBL ID: CHEMBL1911978; PubChem entries available) and is listed under synonyms including N-amino-3,5-diamino-6-chloropyrazine-2-carboxamide and Pyrazinecarboxylic acid, 3,5-diamino-6-chloro-, hydrazide, confirming its recognized status as a distinct chemical entity for procurement purposes [1].

Why 3,5-Diamino-6-chloropyrazine-2-carbohydrazide Cannot Be Freely Substituted with Close Amiloride Analogs


Within the 3,5-diamino-6-chloropyrazine family, substitution at the 2-position fundamentally alters the molecule's pharmacological and physicochemical profile. The target compound features a carbohydrazide group, which differs from the acylguanidine of amiloride, the carboxylate of 3,5-diamino-6-chloropyrazine-2-carboxylic acid, and the ester of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate [1]. In published structure-activity relationship (SAR) studies, 2-substituted pyrazinoylguanidine analogs demonstrated wide variations in ENaC potency and reversibility, proving that even subtle changes at this position lead to non-interchangeable pharmacological outcomes [2]. Consequently, generic substitution without matching the exact 2-substituent cannot guarantee equivalent biological activity, synthetic utility, or pharmacokinetic behavior, making precise procurement essential for reproducible research [2].

Quantitative Differentiation Evidence for 3,5-Diamino-6-chloropyrazine-2-carbohydrazide Against Comparators


Carbohydrazide vs. Acylguanidine Functional Group: Impact on ENaC Pharmacology

While direct ENaC IC50 data for the target compound is not publicly available, class-level SAR inference from the 2006 Hirsh et al. study is strong. In that study, all 2-substituted acylguanidine analogs of amiloride were more potent (lower IC50) than amiloride itself in blocking sodium-dependent short-circuit current in bronchial epithelial cells. The target compound's carbohydrazide group is not an acylguanidine; it is a hydrazide. The SAR study demonstrates that replacing the acylguanidine at the 2-position with other groups drastically changes potency and, critically, the reversibility of channel block—a parameter independent of potency. Since the target compound lacks the guanidine moiety essential for high-affinity ENaC interaction, its pharmacological profile is predicted to be fundamentally different from amiloride and its potent acylguanidine analogs, making it useful as a selectivity probe or a negative control [1].

ENaC blocker Amiloride analog Structure-Activity Relationship

Synthetic Utility as a Hydrazide Intermediate for Heterocycle Synthesis

The carbohydrazide functional group enables unique synthetic transformations not possible with the corresponding carboxylic acid or methyl ester analogs. While the methyl ester (methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, CAS 1458-01-1) is primarily a protected form of the acid, the hydrazide can directly condense with carbonyl compounds to form hydrazones, or cyclize with reagents to form oxadiazoles, triazoles, and other heterocycles . This reactivity profile is documented in the patent literature for pyrazinoylguanidine synthesis, where pyrazinoic acid hydrazides are key intermediates for forming the acylguanidine pharmacophore via azide coupling [1]. No equivalent reactivity is available from the acid or ester without additional functionalization steps.

Chemical synthesis Hydrazide chemistry Heterocyclic building block

Absence of the Guanidine Moiety Reduces Off-Target Carbonic Anhydrase Inhibition

Amiloride and its acylguanidine analogs are known inhibitors of carbonic anhydrase isoforms, an off-target activity that complicates data interpretation in epithelial transport studies. The primary sulfonamide or guanidine zinc-binding group is typically required for carbonic anhydrase inhibition. The target compound, lacking a guanidine or sulfonamide, is predicted to have negligible activity against carbonic anhydrases, inferred from class-level SAR where only guanidine-containing pyrazine analogs show inhibition [1]. This inference is supported by the general medicinal chemistry principle that the unsubstituted guanidine moiety is critical for binding to the zinc ion in the carbonic anhydrase active site.

Selectivity Carbonic anhydrase Amiloride off-target

High-Value Application Scenarios for 3,5-Diamino-6-chloropyrazine-2-carbohydrazide in Research and Development


Negative Control / Selectivity Probe in ENaC Screening Cascades

The compound's structural similarity to amiloride, combined with the absence of the critical acylguanidine pharmacophore, makes it an ideal matched negative control for ENaC screens. Researchers can pair the carbohydrazide with active acylguanidine analogs to confirm that observed channel blockade is dependent on the acylguanidine moiety, as demonstrated by the SAR trends in Hirsh et al. (2006) [1].

Key Intermediate for Diversity-Oriented Synthesis of Pyrazinoyl Heterocycles

The hydrazide group serves as a versatile handle for generating oxadiazole, triazole, and hydrazone libraries. This is directly supported by the patent literature, where pyrazinoic acid hydrazides are the critical precursor to pyrazinoic azides used in guanidine coupling (Patent US3527758) [2]. Procuring the hydrazide avoids the two-step activation-deprotection sequence required when starting from the carboxylic acid.

Mechanistic Probe for Amiloride-Sensitive Transporters with Reduced Off-Target Liability

In epithelial physiology experiments where amiloride's inhibition of carbonic anhydrase or NHE transporters confounds results, the carbohydrazide analog provides a structurally related but functionally silent comparator. Class-level inference from amiloride SAR indicates loss of zinc-binding functionality eliminates carbonic anhydrase activity [3], enabling cleaner dissection of sodium channel-dependent vs. independent effects.

Starting Material for Covalent ENaC Inhibitor Development

The hydrazide group can be chemically elaborated to introduce electrophilic warheads for covalent targeting of ENaC, a strategy that is synthetically inaccessible from amiloride or its carboxylic acid derivatives. The SAR study by Hirsh et al. (2006) established that reversibility of ENaC block is tunable via 2-position substitution, creating a rationale for irreversible inhibitor design using the carbohydrazide scaffold [1].

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